Activity Against Imatinib-Resistant Ph+ Leukemia
In head-to-head experiments, KW-2449 exhibits equivalent growth inhibitory activity against imatinib-resistant Ph+ ALL cells harboring the BCR-ABL/T315I mutation (GI50: 0.2–0.6 µM), whereas imatinib shows negligible effect (GI50: 24 µM) [1]. This represents a >40-fold difference in potency. KW-2449's superiority is attributed to its multi-kinase profile: it directly inhibits ABL-T315I (IC50: 4 nM) and induces apoptosis via Aurora kinase inhibition at higher concentrations, a mechanistic combination not achievable with imatinib, dasatinib, or nilotinib, which are all inactive against this mutant [1].
| Evidence Dimension | Anti-proliferative activity (GI50) against imatinib-resistant Ph+ ALL cells (TCC-Y/sr, BCR-ABL/T315I) |
|---|---|
| Target Compound Data | GI50 = 0.2–0.6 µM (KW-2449) |
| Comparator Or Baseline | GI50 = 24 µM (Imatinib) |
| Quantified Difference | KW-2449 is 40- to 120-fold more potent than imatinib in these resistant cells. |
| Conditions | TCC-Y/sr (Ph+ALL with BCR-ABL/T315I) and K562 (Ph+CML with wild-type BCR-ABL) cell lines; 72-hour growth inhibition assay. |
Why This Matters
For procurement in CML and Ph+ ALL research, KW-2449 is one of the few commercially available tool compounds that can chemically validate BCR-ABL/T315I-dependent phenotypes without recourse to ponatinib or asciminib, which lack KW-2449's concomitant FLT3 and Aurora activity.
- [1] Shiotsu, Y., et al. (2008). KW-2449, a Novel Multi-Kinase Inhibitor, Suppresses the Growth of Imatinib-Resistant Ph+ Leukemia Including BCR-ABL/T315I Both in Vitro and in Vivo. Blood, 112(11), 1640. View Source
